

A Technical Guide to Fmoc-Arg(Mts)-OH: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: *Fmoc-Arg(Mts)-OH*

Cat. No.: *B1587253*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Fmoc-N-g-(mesitylene-2-sulfonyl)-L-arginine, commonly known as **Fmoc-Arg(Mts)-OH**. This reagent is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide chains. This document details its chemical properties, provides standardized experimental protocols for its use, and illustrates key chemical processes with diagrams.

Core Chemical Properties

The fundamental chemical and physical properties of **Fmoc-Arg(Mts)-OH** are summarized below. This data is essential for accurate reagent preparation and experimental design.

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₃₄ N ₄ O ₆ S	[1][2]
Molecular Weight	578.68 g/mol	[2]
CAS Number	88743-97-9	[1][3]
Appearance	White to off-white powder	
Purity (by HPLC)	≥98.0%	
Storage Temperature	2-8°C	
Synonyms	N-α-Fmoc-N-g-(mesitylene-2-sulfonyl)-L-arginine, Fmoc-L-Arg(Mts)-OH	

The Role of Fmoc-Arg(Mts)-OH in Peptide Synthesis

Fmoc-Arg(Mts)-OH is an amino acid derivative where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidinium side chain of arginine is protected by an acid-labile mesitylenesulfonyl (Mts) group. This orthogonal protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The bulky Mts group effectively shields the nucleophilic guanidinium side chain, preventing undesirable side reactions during peptide elongation.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of **Fmoc-Arg(Mts)-OH** into a peptide sequence during standard Fmoc-SPPS.

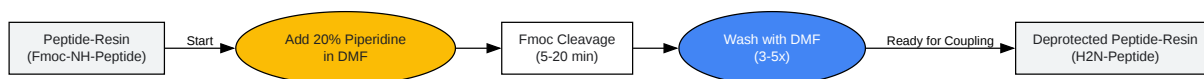
1. Resin Preparation and Swelling

- Objective: To prepare the solid support for peptide synthesis.
- Procedure:
 - Place the desired amount of resin (e.g., Rink Amide or Wang resin) into a reaction vessel.

- Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature.
- After swelling, drain the DMF from the reaction vessel.

2. Fmoc Deprotection

- Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling cycle.
- Procedure:
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate the mixture for 5-20 minutes at room temperature.
 - Drain the piperidine solution.
 - Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.



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Fmoc Deprotection Workflow

3. Amino Acid Coupling

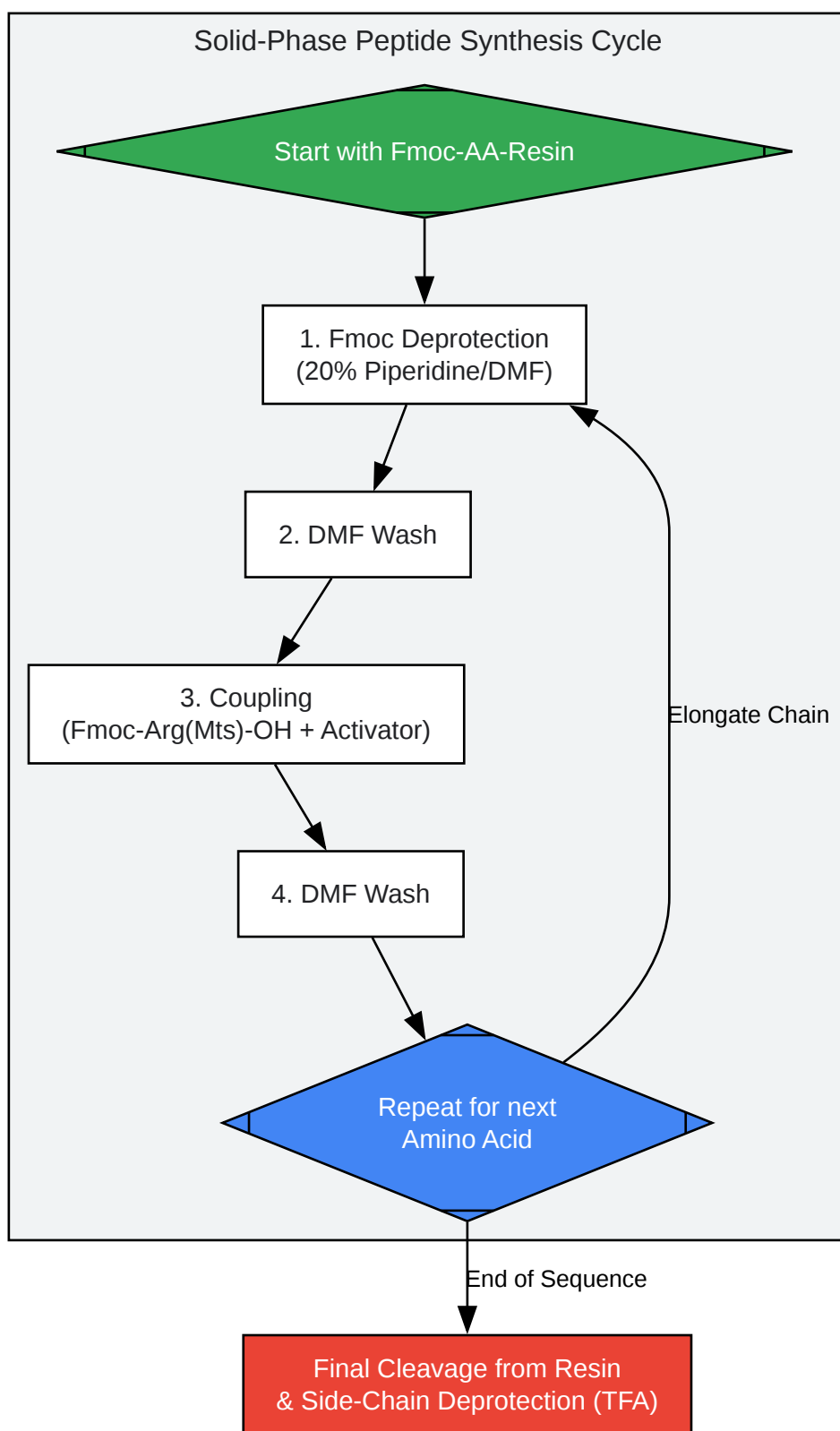
- Objective: To couple **Fmoc-Arg(Mts)-OH** to the deprotected N-terminal amine of the peptide chain.
- Procedure:
 - Prepare the coupling solution: Dissolve **Fmoc-Arg(Mts)-OH** (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC) with an additive (e.g.,

HOBt or Oxyma) in DMF.

- Pre-activate the amino acid by allowing the coupling solution to stand for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

4. Final Cleavage and Deprotection

- Objective: To cleave the synthesized peptide from the resin and remove the Mts side-chain protecting group.
- Procedure:
 - Wash the peptide-resin with dichloromethane (DCM).
 - Dry the resin under a stream of nitrogen.
 - Prepare a cleavage cocktail. For removing the Mts group, a common cocktail is Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A typical mixture is TFA/Thioanisole/Water/EDT (90:5:3:2).
 - Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the peptide pellet under vacuum.



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General Fmoc-SPPS Cycle for Arginine Incorporation

Conclusion

Fmoc-Arg(Mts)-OH is a robust and reliable reagent for the incorporation of arginine in peptide synthesis. Its protection strategy is fully compatible with the standard Fmoc-SPPS workflow. Proper execution of the coupling and deprotection steps, as outlined in this guide, is crucial for achieving high-purity, arginine-containing peptides for research and therapeutic development. The Mts protecting group offers a balance of stability during synthesis and effective removal during the final acid cleavage, making it a valuable tool for peptide chemists.

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